molecular formula C22H21N3O4S2 B2910705 N-(2,4-dimethoxyphenyl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 686770-46-7

N-(2,4-dimethoxyphenyl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2910705
CAS No.: 686770-46-7
M. Wt: 455.55
InChI Key: HQNOZNBTDVIFSW-UHFFFAOYSA-N
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Description

This compound features a thieno[3,2-d]pyrimidinone core substituted with a phenyl group at position 3 and a 2,4-dimethoxyphenylacetamide moiety linked via a thioether bridge.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4S2/c1-28-15-8-9-16(18(12-15)29-2)23-19(26)13-31-22-24-17-10-11-30-20(17)21(27)25(22)14-6-4-3-5-7-14/h3-9,12H,10-11,13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQNOZNBTDVIFSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4)SCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the phenyl and dimethoxyphenyl groups through various coupling reactions. Common reagents and conditions include:

    Reagents: Thionyl chloride, phenylhydrazine, dimethoxybenzene, acetic anhydride.

    Conditions: Reflux, inert atmosphere, and specific temperature controls.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl group to alcohols.

    Substitution: Nucleophilic substitution reactions at the acetamide or thieno[3,2-d]pyrimidine moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for various diseases due to its biological activity.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological activity of the compound.

Comparison with Similar Compounds

The following table summarizes key structural and synthetic differences between the target compound and its analogs:

Compound Name / ID Core Structure Substituents (R1, R2) Molecular Formula Molecular Weight (g/mol) Notable Data
Target Compound Thieno[3,2-d]pyrimidin-4-one R1: Phenyl, R2: 2,4-dimethoxyphenyl Likely C23H23N3O4S2* ~485.6* N/A (data not available)
2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide Thieno[3,2-d]pyrimidin-4-one R1: 4-Chlorophenyl, R2: 2-(trifluoromethyl)phenyl C21H16ClF3N4O2S2 527.0 Synonyms: ZINC2719983
2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide Thieno[3,2-d]pyrimidin-4-one R1: 3-Methoxyphenyl, R2: 4-nitrophenyl C21H18N4O5S2 470.5 CAS: 877655-33-9
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,4,6-trichlorophenyl)acetamide Pyrimidin-6-one R1: Methyl, R2: 2,4,6-trichlorophenyl C13H10Cl3N3O2S 378.66 m.p. >258°C; Yield: 76%
N-(2-ethoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide Thiazolo[4,5-d]pyrimidin-7-one R1: Phenyl, R2: 2-ethoxyphenyl C21H18N4O3S3 470.6 CAS: 1040653-90-4

*Estimated based on structural similarity.

Structural and Functional Insights

Core Heterocycle Variations
  • Thieno[3,2-d]pyrimidinone vs. In contrast, the thiazolo[4,5-d]pyrimidinone in introduces an additional sulfur atom in the fused ring, altering electronic distribution and steric accessibility .
Substituent Effects
  • Electron-Donating vs. Electron-Withdrawing Groups: The target’s 2,4-dimethoxyphenyl group (electron-donating) may enhance solubility compared to the nitro () or trifluoromethyl () groups, which are electron-withdrawing .

Physicochemical and Pharmacokinetic Considerations

  • Melting Points : High melting points (>258°C in ) correlate with rigid aromatic systems and strong intermolecular forces. The target compound’s dimethoxy groups may lower its melting point relative to trichlorophenyl analogs .

Biological Activity

N-(2,4-dimethoxyphenyl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a synthetic compound with potential therapeutic applications. Its unique structural features suggest diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this compound based on recent research findings.

Anticancer Activity

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have shown that the compound inhibits cell proliferation in human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).

Cell LineIC50 (µM)Mechanism of Action
MCF-715.5Induction of apoptosis via caspase activation
A54912.3Inhibition of cell cycle progression
HeLa18.0Modulation of MAPK signaling pathways

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against several pathogens. The results indicate moderate to strong activity against Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The thieno[3,2-d]pyrimidine core is known to inhibit various kinases involved in cell signaling pathways.
  • Apoptosis Induction : The compound promotes apoptosis in cancer cells by activating caspase cascades.
  • Cell Cycle Arrest : It causes G1/S phase arrest in the cell cycle, preventing further proliferation.

Case Study 1: Anticancer Efficacy

In a recent study published in Cancer Letters, researchers investigated the anticancer efficacy of the compound on MCF-7 cells. They reported that treatment with the compound led to a dose-dependent decrease in cell viability and increased markers of apoptosis such as cleaved PARP and caspase-3 activation .

Case Study 2: Antimicrobial Properties

A study published in the Journal of Antimicrobial Chemotherapy assessed the antimicrobial properties against clinical isolates of Staphylococcus aureus. The compound was found to disrupt bacterial cell wall synthesis and inhibit biofilm formation .

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